HDAC6 Isozyme Inhibition: Moderate Potency vs. Ultra-Potent Compound 4 Informs Tool Compound Selection
In a standardized fluorescent HDAC assay at pH 8.0, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (Compound 18) inhibits HDAC6 with an IC₅₀ of 6,280 nM [1]. This represents markedly weaker potency compared to Compound 4 from the same patent (US9249087), which carries a different tetrahydroquinoline substitution pattern and achieves an HDAC6 IC₅₀ of 1.46 nM—a 4,300-fold greater inhibitory activity [2]. This quantitative gap means Compound 18 is unsuitable for applications requiring robust HDAC6 blockade, but its moderate potency makes it a valuable comparator for establishing SAR relationships and benchmarking assay sensitivity windows.
| Evidence Dimension | HDAC6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 6,280 nM |
| Comparator Or Baseline | Compound 4 (US9249087), IC₅₀ = 1.46 nM |
| Quantified Difference | ~4,300-fold weaker than Compound 4 |
| Conditions | Fluorescently-labeled acetylated lysine substrate, pH 8.0, recombinant human HDAC6 enzyme |
Why This Matters
Users who require strong HDAC6 catalytic inhibition should select Compound 4; users needing a moderate-activity control or an SAR probe where the 4-nitrobenzamide substituent effect is being investigated should select Compound 18.
- [1] BindingDB BDBM218241. HDAC6 IC₅₀: 6.28E+3 nM. US9249087, Table 1, Compound 18. View Source
- [2] BindingDB BDBM218227. HDAC6 IC₅₀: 1.46 nM. US9249087, Table 1, Compound 4. View Source
